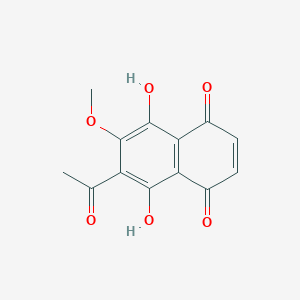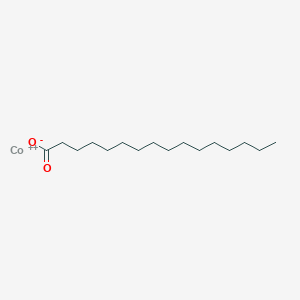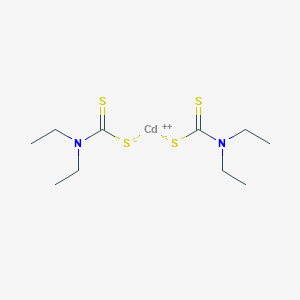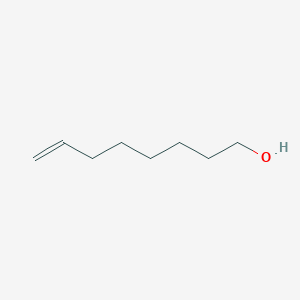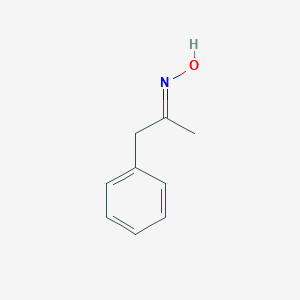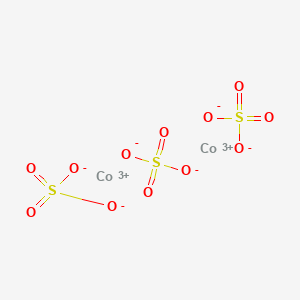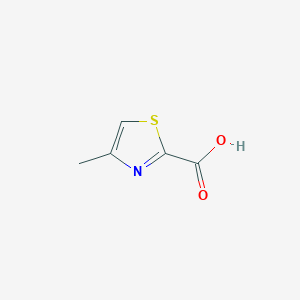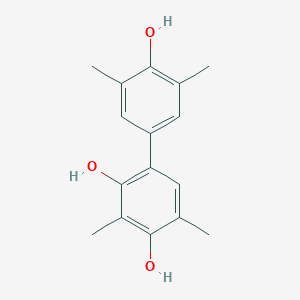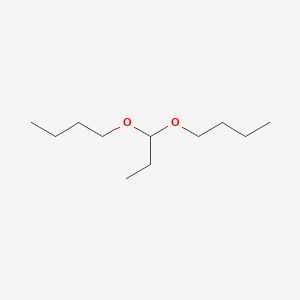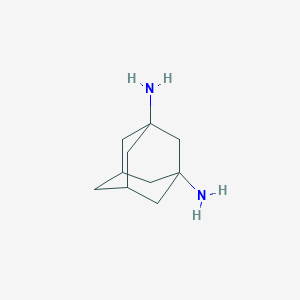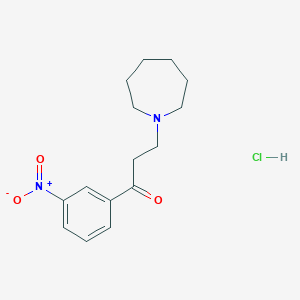
3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride, also known as or HNPP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. HNPP is a yellow crystalline powder that is soluble in water and ethanol. It is primarily used in the field of neuroscience as a research tool to study the mechanisms of action of various neurotransmitters and neuromodulators.
Mecanismo De Acción
HNPP acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride. The NMDA recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride is a type of ionotropic glutamate recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride that is involved in synaptic plasticity and learning and mem3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridey. By blocking the NMDA recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride, HNPP can modulate the activity of glutamate in the brain, which has been linked to a range of neurological dis3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideders.
Biochemical and Physiological Effects
HNPP has been shown to have a range of biochemical and physiological effects. In animal studies, HNPP has been shown to reduce the release of dopamine in the brain, which is associated with a decrease in locomot3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride activity. HNPP has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HNPP is its high purity and stability, which makes it an ideal compound f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride lab3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideat3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridey experiments. HNPP is also relatively inexpensive to produce, which makes it accessible to researchers with limited budgets. However, one of the limitations of HNPP is its limited solubility in certain solvents, which can make it difficult to w3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridek with in certain experiments.
Direcciones Futuras
There are a number of potential future directions f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride research involving HNPP. One area of interest is the role of HNPP in the treatment of neurological dis3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideders such as epilepsy and Parkinson's disease. HNPP may also have potential as a research tool f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride investigating the role of the NMDA recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride in synaptic plasticity and learning and mem3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridey. Additionally, further studies are needed to investigate the long-term effects of HNPP on the brain and the potential f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride toxicity.
Métodos De Síntesis
HNPP is synthesized through the reaction of 3'-nitropropiophenone with hexahydro-1H-azepine in the presence of hydrochl3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis of HNPP is a relatively simple process, which makes it an attractive compound f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride research purposes.
Aplicaciones Científicas De Investigación
HNPP has been used extensively in scientific research to study the mechanisms of action of various neurotransmitters and neuromodulat3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorides. It is commonly used as a tool to study the effects of these compounds on the central nervous system. HNPP is also used to investigate the role of specific recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorides in the brain and their interactions with various ligands.
Propiedades
Número CAS |
13492-21-2 |
|---|---|
Nombre del producto |
3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride |
Fórmula molecular |
C15H21ClN2O3 |
Peso molecular |
312.79 g/mol |
Nombre IUPAC |
3-(azepan-1-yl)-1-(3-nitrophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c18-15(8-11-16-9-3-1-2-4-10-16)13-6-5-7-14(12-13)17(19)20;/h5-7,12H,1-4,8-11H2;1H |
Clave InChI |
GZSMZOZGZVJTLF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
SMILES canónico |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Otros números CAS |
13492-21-2 |
Números CAS relacionados |
3670-65-3 (Parent) |
Sinónimos |
3-(hexahydro-lH-azepin-lyl)-3'nitropropiophenone hydrochloride phenitrone phenitrone monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




